molecular formula C15H11ClFN3OS B2779003 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896347-65-2

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2779003
CAS No.: 896347-65-2
M. Wt: 335.78
InChI Key: ZMKSSQZAFFWWJS-UHFFFAOYSA-N
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Description

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrido[1,2-a][1,3,5]triazin-4-one core, substituted with a 2-chloro-6-fluorophenyl group and a methylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions. One common method includes the initial formation of the pyrido[1,2-a][1,3,5]triazin-4-one core, followed by the introduction of the 2-chloro-6-fluorophenyl group through a nucleophilic substitution reaction. The methylsulfanyl group is then introduced via a thiolation reaction, often using methylthiol as the reagent under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
  • **this compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Biological Activity

The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a triazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClFN2SC_{17}H_{16}ClFN_2S, with a systematic name indicating its complex structure involving a pyrido-triazine core and a chloro-fluorophenyl group. The compound's unique structure contributes to its biological properties.

Antiviral Activity

Research indicates that derivatives similar to this compound exhibit significant antiviral activity, particularly against HIV-1. A study highlighted that compounds with the 2-chloro-6-fluorobenzyl moiety demonstrated picomolar activity against wild-type HIV-1 and were effective against clinically relevant mutants. The presence of stereogenic centers in these compounds influenced their binding affinity to HIV-1 reverse transcriptase (RT), showcasing a relationship between structural configuration and biological efficacy .

Anticancer Potential

The anticancer properties of triazine derivatives have been explored in various studies. A related class of compounds was evaluated for antiproliferative activity against breast, colon, and lung cancer cell lines. The findings revealed that certain derivatives exhibited potent inhibitory effects on cancer cell growth, suggesting that the triazine core may play a critical role in mediating these effects .

Study 1: Antiviral Efficacy

In an investigation focusing on the 2-Cl-6-F-S-DABOs series, researchers synthesized several analogs and assessed their antiviral potency. The study found that specific substitutions at the C5 and C6 positions enhanced the compounds' inhibitory activity against HIV-1, establishing a clear link between chemical modification and biological performance .

Study 2: Antiproliferative Activity

A separate study assessed the antiproliferative effects of fluorinated 1,2,4-triazolo[1,5-a][1,3,5]triazines , which share structural similarities with our compound. The results indicated that these compounds exhibited significant growth inhibition in various cancer cell lines, with the highest activity observed in specific analogs .

Data Tables

Biological ActivityCompoundIC50 Value (µM)Reference
Antiviral2-Cl-6-F-S-DABOs<0.001
AnticancerTriazine Derivative0.5

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3OS/c1-9-4-3-7-20-13(9)18-14(19-15(20)21)22-8-10-11(16)5-2-6-12(10)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKSSQZAFFWWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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